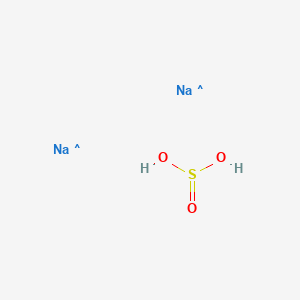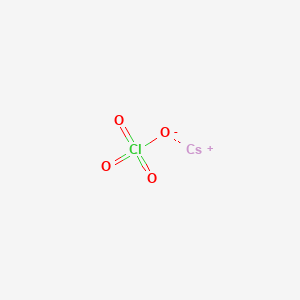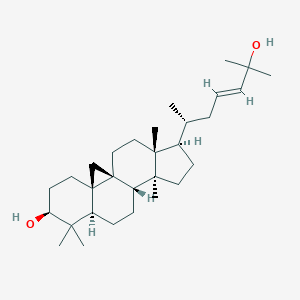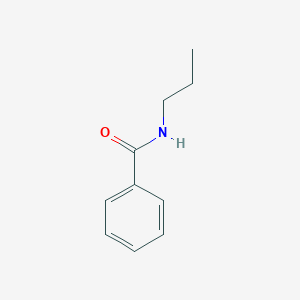
Sulfurous acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfurous acid sodium salt, also known as sodium sulfite, is an inorganic compound with the chemical formula Na₂SO₃. It is a white, crystalline powder that is highly soluble in water, forming a slightly alkaline solution. This compound is commonly used as a reducing agent, preservative, and in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfurous acid sodium salt can be synthesized through the reaction of sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The reaction is as follows:
[ \text{SO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]
This reaction involves bubbling sulfur dioxide gas through a solution of sodium hydroxide, resulting in the formation of sodium sulfite and water. The reaction is typically carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, sodium sulfite is produced by absorbing sulfur dioxide in a sodium carbonate (Na₂CO₃) solution. The reaction is as follows:
[ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ]
This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting sodium sulfite is then purified and crystallized for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Sulfurous acid sodium salt undergoes several types of chemical reactions, including:
-
Oxidation: : Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or oxygen (O₂).
[ \text{Na}_2\text{SO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]
-
Reduction: : Sodium sulfite acts as a reducing agent and can reduce various compounds, such as iodine (I₂) to iodide (I⁻).
[ \text{Na}_2\text{SO}_3 + \text{I}_2 \rightarrow \text{Na}_2\text{SO}_4 + 2\text{NaI} ]
-
Acid-Base Reactions: : Sodium sulfite reacts with acids to form sulfur dioxide gas and water.
[ \text{Na}_2\text{SO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Reducing Agents: Sodium sulfite itself
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Sodium iodide (NaI)
Acid-Base Reactions: Sodium chloride (NaCl), sulfur dioxide (SO₂), water (H₂O)
Aplicaciones Científicas De Investigación
Sulfurous acid sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a reducing agent in various chemical reactions and as a preservative to prevent oxidation.
Biology: Employed in the preservation of biological samples and as an antimicrobial agent.
Medicine: Utilized in the pharmaceutical industry for the synthesis of certain drugs and as a preservative in medications.
Industry: Applied in the paper and pulp industry for bleaching and in water treatment processes to remove chlorine and other oxidizing agents.
Mecanismo De Acción
The primary mechanism of action of sulphurous acid, sodium salt is its ability to act as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various applications, such as preventing oxidation in food preservation and reducing harmful compounds in water treatment.
Comparación Con Compuestos Similares
Sulfurous acid sodium salt can be compared with other similar compounds, such as:
Sodium bisulfite (NaHSO₃): Similar reducing properties but is more acidic.
Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, with similar reducing properties.
Sodium sulfate (Na₂SO₄): An oxidized form of sodium sulfite, used in detergents and as a drying agent.
Uniqueness
This compound is unique due to its balanced reducing properties and its ability to act as both a preservative and an antioxidant. Its versatility in various chemical reactions and industrial applications makes it a valuable compound in multiple fields.
Propiedades
Número CAS |
10579-83-6 |
|---|---|
Fórmula molecular |
H2Na2O3S |
Peso molecular |
128.06 g/mol |
InChI |
InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |
Clave InChI |
YKZJGZHPDUVUKN-UHFFFAOYSA-N |
SMILES |
OS(=O)O.[Na].[Na] |
SMILES canónico |
OS(=O)O.[Na].[Na] |
Key on ui other cas no. |
10579-83-6 |
Números CAS relacionados |
7757-83-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)

![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)



![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)




